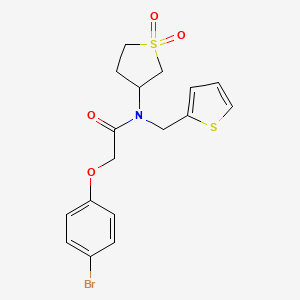
N-(2,5-difluorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-difluorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide, commonly known as DFE-1, is a pyrazole-based compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFE-1 is a small molecule that has been shown to have promising anticancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of DFE-1 is not fully understood. However, it has been suggested that DFE-1 exerts its anticancer and anti-inflammatory effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of various cellular processes, including inflammation and cell survival. DFE-1 has been shown to inhibit the activation of NF-κB, leading to the downregulation of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
DFE-1 has been shown to have several biochemical and physiological effects. In vitro studies have shown that DFE-1 inhibits the proliferation of cancer cells, induces apoptosis, and inhibits the production of pro-inflammatory cytokines. In vivo studies have shown that DFE-1 reduces tumor growth and inflammation in animal models.
Advantages and Limitations for Lab Experiments
DFE-1 has several advantages for lab experiments. It is a small molecule that can be easily synthesized, making it readily available for research purposes. DFE-1 has also been shown to have low toxicity, making it a safe compound to use in lab experiments. However, DFE-1 has some limitations. It is not water-soluble, which can limit its use in some experiments. Additionally, the mechanism of action of DFE-1 is not fully understood, which can make it difficult to interpret some experimental results.
Future Directions
For research on DFE-1 include investigating its efficacy in clinical trials, exploring its mechanism of action in more detail, and optimizing its pharmacokinetic properties. Additionally, DFE-1 could be used as a lead compound for the development of new anticancer and anti-inflammatory drugs.
Synthesis Methods
DFE-1 can be synthesized using a multistep synthetic route. The synthesis of DFE-1 involves the reaction of 2,5-difluoroaniline with ethyl 2-bromoacetate to form ethyl 2-(2,5-difluorophenylamino)acetate. The intermediate is then converted to DFE-1 by reacting it with hydrazine hydrate and acetic acid. The final product is obtained by recrystallization from ethanol.
Scientific Research Applications
DFE-1 has been extensively studied for its potential therapeutic applications in cancer and inflammation. In vitro studies have shown that DFE-1 inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. DFE-1 has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and monocytes.
properties
IUPAC Name |
N-(2,5-difluorophenyl)-3-ethoxy-1-ethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O2/c1-3-19-8-10(14(18-19)21-4-2)13(20)17-12-7-9(15)5-6-11(12)16/h5-8H,3-4H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXHVSKGQJATRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NC2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-difluorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2773319.png)


![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2773324.png)


![1-Methyl-3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenylindole](/img/structure/B2773329.png)
![N-(2-{[3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide](/img/structure/B2773334.png)
![tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate](/img/structure/B2773335.png)


![tert-butyl (7R)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2773339.png)
![3-[Amino(cyano)methyl]benzonitrile](/img/structure/B2773340.png)